molecular formula C7H7ClFNO B8052887 (2-Amino-3-chloro-5-fluorophenyl)methanol

(2-Amino-3-chloro-5-fluorophenyl)methanol

Cat. No.: B8052887
M. Wt: 175.59 g/mol
InChI Key: PUVXTZKOBWRQKX-UHFFFAOYSA-N
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Description

(2-Amino-3-chloro-5-fluorophenyl)methanol: is a chemical compound characterized by the presence of an amino group, a chloro group, and a fluorine atom on a phenyl ring, with a methanol group attached to the benzene ring. This compound is part of the broader class of aromatic amines and halogenated phenols, which are known for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Halogenation and Amination: The compound can be synthesized by the direct halogenation of phenol followed by nitration and subsequent reduction to introduce the amino group.

  • Sandmeyer Reaction:

Industrial Production Methods:

  • Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.

  • Continuous Flow Process: Some manufacturers use continuous flow reactors to streamline the production process, allowing for more efficient and scalable synthesis.

Chemical Reactions Analysis

(2-Amino-3-chloro-5-fluorophenyl)methanol: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution Reactions: The amino and hydroxyl groups make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones.

  • Reduction Products: Amines.

  • Substitution Products: Alkylated or aminated derivatives.

Scientific Research Applications

(2-Amino-3-chloro-5-fluorophenyl)methanol: has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Amino-3-chloro-5-fluorophenyl)methanol exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to various enzymes and receptors, influencing their activity.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

(2-Amino-3-chloro-5-fluorophenyl)methanol: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 2-Amino-3-chlorophenol, 2-Amino-5-fluorophenol, 3-Chloro-5-fluorophenol.

  • Uniqueness: The presence of both amino and methanol groups on the same phenyl ring distinguishes it from other halogenated phenols, providing unique chemical and biological properties.

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Properties

IUPAC Name

(2-amino-3-chloro-5-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVXTZKOBWRQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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